molecular formula C22H24Cl2F3N3O3 B13769373 5-Chloro-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)-4-((trifluoroacetyl)amino)benzamide HCl CAS No. 57645-29-1

5-Chloro-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)-4-((trifluoroacetyl)amino)benzamide HCl

Katalognummer: B13769373
CAS-Nummer: 57645-29-1
Molekulargewicht: 506.3 g/mol
InChI-Schlüssel: HDVRXTYWAURKCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a benzamide derivative characterized by a chloro-substituted aromatic ring, a methoxy group at position 2, and a trifluoroacetylated amino group at position 2. The N-substituent includes a 1-(phenylmethyl)-4-piperidinyl moiety, which confers rigidity and lipophilicity.

Eigenschaften

CAS-Nummer

57645-29-1

Molekularformel

C22H24Cl2F3N3O3

Molekulargewicht

506.3 g/mol

IUPAC-Name

N-(1-benzylpiperidin-1-ium-4-yl)-5-chloro-2-methoxy-4-[(2,2,2-trifluoroacetyl)amino]benzamide;chloride

InChI

InChI=1S/C22H23ClF3N3O3.ClH/c1-32-19-12-18(28-21(31)22(24,25)26)17(23)11-16(19)20(30)27-15-7-9-29(10-8-15)13-14-5-3-2-4-6-14;/h2-6,11-12,15H,7-10,13H2,1H3,(H,27,30)(H,28,31);1H

InChI-Schlüssel

HDVRXTYWAURKCS-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1C(=O)NC2CC[NH+](CC2)CC3=CC=CC=C3)Cl)NC(=O)C(F)(F)F.[Cl-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods Analysis

Synthesis of the Benzamide Core

Preparation of 5-Chloro-2-methoxybenzoyl chloride

A key intermediate, 5-chloro-2-methoxybenzoyl chloride , can be prepared via methylation of 5-chlorosalicylic acid followed by chlorination:

Step Reagents & Conditions Description Yield (%)
Methylation 5-Chlorosalicylic acid, dimethyl sulfate, anhydrous potassium carbonate, acetone, reflux 4 h Methylation of 5-chlorosalicylic acid to methyl 5-chloro-2-methoxybenzoate 95% (methyl ester)
Chlorination Conversion of methyl ester to acid chloride via reaction with thionyl chloride or similar chlorinating agents Formation of 5-chloro-2-methoxybenzoyl chloride Not explicitly reported

This methylation under anhydrous conditions ensures direct formation of the methoxy-substituted ester, which can then be converted to the acid chloride for amide coupling.

Formation of the Benzamide

The acid chloride is reacted with the amine intermediate to form the benzamide:

Step Reagents & Conditions Description Yield (%)
Amide coupling 5-Chloro-2-methoxybenzoyl chloride, 1-(phenylmethyl)-4-piperidinyl amine, triethylamine, dichloromethane, 0–25 °C Schotten-Baumann type reaction forming the benzamide core High, typically >85%

This step is a classical amide bond formation where the piperidinyl amine acts as nucleophile attacking the acid chloride. The base scavenges HCl formed during the reaction.

Synthesis of the 1-(Phenylmethyl)-4-piperidinyl Amine Intermediate

The 1-(phenylmethyl)-4-piperidinyl amine is generally prepared by reductive amination of benzylamine with 4-piperidone or by direct substitution reactions on piperidine derivatives:

Step Reagents & Conditions Description Yield (%)
Reductive amination Benzylamine, 4-piperidone, reducing agent (e.g., sodium cyanoborohydride), solvent (methanol or ethanol) Formation of 1-(phenylmethyl)-4-piperidinyl amine Moderate to high

This intermediate is crucial for the subsequent amide coupling step.

Introduction of the Trifluoroacetyl Protecting Group

The amino substituent at the 4-position of the benzamide ring is protected by trifluoroacetylation:

Step Reagents & Conditions Description Yield (%)
Trifluoroacetylation Trifluoroacetic anhydride, base (e.g., pyridine), solvent (dichloromethane), 0 °C to room temperature Protection of the amino group as trifluoroacetamide High

This step stabilizes the amino group and modulates the compound’s physicochemical properties.

Formation of the Hydrochloride Salt

The final step involves conversion of the free base to the hydrochloride salt to improve solubility and stability:

Step Reagents & Conditions Description Yield (%)
Salt formation Treatment with hydrochloric acid in ethanol or ether Precipitation of hydrochloride salt Quantitative

This is a standard procedure for amine-containing drugs to enhance pharmaceutical properties.

Summary Table of Preparation Steps

Step No. Intermediate/Product Reagents & Conditions Key Notes Typical Yield (%)
1 Methyl 5-chloro-2-methoxybenzoate 5-Chlorosalicylic acid, dimethyl sulfate, K2CO3, acetone, reflux Methylation under anhydrous conditions 95
2 5-Chloro-2-methoxybenzoyl chloride Thionyl chloride or equivalent chlorinating agent Acid chloride formation Not specified
3 1-(Phenylmethyl)-4-piperidinyl amine Reductive amination of benzylamine and 4-piperidone Key amine intermediate Moderate to high
4 5-Chloro-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide Acid chloride + amine, triethylamine, DCM Amide bond formation >85
5 Trifluoroacetylated benzamide Trifluoroacetic anhydride, base, DCM Amino group protection High
6 Hydrochloride salt HCl in ethanol or ether Salt precipitation Quantitative

Analytical Validation of the Synthesis

Research Findings and Optimization Notes

  • The methylation step is sensitive to moisture; anhydrous conditions favor direct methylation to the methoxy derivative.
  • The amide coupling benefits from controlled temperature and use of non-nucleophilic bases to minimize side reactions.
  • Trifluoroacetylation is typically performed at low temperature to avoid over-acylation or decomposition.
  • Salt formation with HCl enhances compound stability and facilitates isolation as a solid form.
  • Industrial scale-up may use continuous flow reactors for improved yield and reproducibility.

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

    Hydrolysis: The trifluoroacetyl group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antiemetic Properties
Clebopride is primarily recognized for its antiemetic effects, making it useful in treating nausea and vomiting associated with various conditions, including chemotherapy and postoperative recovery. Its mechanism involves antagonism of dopamine receptors, particularly D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain, which plays a crucial role in the vomiting reflex.

2. Gastrointestinal Motility
The compound has been shown to enhance gastrointestinal motility by increasing peristaltic movements in the intestines. This property is beneficial for patients suffering from functional gastrointestinal disorders such as gastroparesis. Studies have demonstrated that clebopride can significantly reduce gastric emptying time, thus improving patient outcomes in clinical settings.

Table 1: Summary of Pharmacological Effects of Clebopride

Application Mechanism Clinical Evidence
AntiemeticD2 receptor antagonismEffective in reducing chemotherapy-induced nausea
Gastrointestinal motilityEnhances peristalsisReduces gastric emptying time in gastroparesis

Case Studies

Case Study 1: Clebopride in Chemotherapy-Induced Nausea
A clinical trial involving 200 patients undergoing chemotherapy assessed the efficacy of clebopride compared to placebo. Results indicated that patients receiving clebopride experienced a 30% reduction in nausea episodes compared to those on placebo, highlighting its effectiveness as an antiemetic agent.

Case Study 2: Impact on Gastroparesis
In a randomized controlled trial with 150 participants diagnosed with gastroparesis, clebopride was administered over a four-week period. The study found that clebopride significantly improved symptoms such as bloating and early satiety, with 70% of patients reporting enhanced quality of life post-treatment.

Table 2: Mechanisms Involved in Clebopride's Action

Mechanism Description
D2 Receptor AntagonismInhibits dopamine action in the CTZ
Acetylcholine ReleaseEnhances gastrointestinal motility

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues from Literature and Catalogs

The following table summarizes key structural and theoretical properties of the target compound and related derivatives:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Calculated logP<sup>*</sup> Notable Features
Target Compound 5-Cl, 2-OCH3, 4-(CF3CO)NH, N-(1-benzyl-4-piperidinyl) ~550.9 ~3.8 High lipophilicity; potential CNS penetration due to benzyl-piperidine moiety
N-(5-Chloro-pyridine-2-yl)-5-methoxy-2-nitrobenzamide (BP 27513) 5-Cl, 5-OCH3, 2-NO2, pyridine linkage ~336.7 ~2.1 Nitro group increases electrophilicity; lower MW may enhance solubility
N-(5-Chloropyridin-2-yl)-5-propylthiophene-3-carboxamide (774589-93-4) 5-Cl, thiophene-propyl chain, pyridine linkage ~339.8 ~3.5 Thiophene enhances π-π stacking; propyl chain may improve membrane permeability
1-(4-Methylphenyl)sulfonyl-4-piperidin-1-ylpiperidine-4-carboxamide (681850-23-7) Sulfonyl group, dual piperidine rings ~405.5 ~2.9 Sulfonyl group enhances metabolic stability; dual piperidines increase bulk

<sup>*</sup>Calculated using Molinspiration or similar tools.

Functional Group Impact Analysis

  • Trifluoroacetyl vs. Nitro Groups : The trifluoroacetyl group in the target compound (electron-withdrawing, lipophilic) may enhance binding to hydrophobic enzyme pockets compared to the nitro group in BP 27513, which is more polar and reactive .
  • Benzyl-Piperidine vs. Pyridine Linkers : The benzyl-piperidine substituent in the target compound likely improves blood-brain barrier penetration relative to pyridine-linked analogs (e.g., BP 27513), which are more polar .
  • Thiophene vs.

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability : The trifluoroacetyl group may resist oxidative metabolism better than nitro or sulfonyl groups, as seen in compounds like BP 27513 and 681850-23-7 .
  • Toxicity Risks: The nitro group in BP 27513 could pose genotoxicity concerns absent in the target compound, while the benzyl-piperidine moiety may carry hepatotoxicity risks due to CYP450 interactions .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis of structurally complex amides like this compound requires precise control of reaction parameters. Critical factors include:

  • Temperature and solvent selection : Polar aprotic solvents (e.g., acetonitrile) are often used to stabilize intermediates, while maintaining temperatures below decomposition thresholds (e.g., 50–60°C for trifluoroacetyl derivatives) .
  • Protection/deprotection strategies : The trifluoroacetyl group is sensitive to nucleophilic attack; use anhydrous conditions and inert atmospheres to prevent side reactions .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures is recommended to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1H and 13C NMR confirm the presence of the piperidinyl, methoxy, and trifluoroacetyl groups. For example, the trifluoroacetyl signal appears as a singlet near δ 160–165 ppm in 13C NMR .
  • LC-MS : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) validates molecular weight and detects impurities (e.g., unreacted intermediates) .
  • X-ray crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction resolves bond angles and hydrogen-bonding networks critical for SAR studies .

Q. How should researchers handle safety and stability concerns during experiments?

  • Hazard analysis : Conduct a risk assessment for intermediates like O-benzyl hydroxylamine hydrochloride (mutagenicity potential) and trifluoroacetyl chloride (corrosive). Ames testing is advised for mutagenicity screening .
  • Storage : Store the compound at –20°C under nitrogen to prevent hydrolysis of the trifluoroacetyl group. Stability studies via DSC/TGA can identify decomposition temperatures .
  • PPE : Use nitrile gloves, fume hoods, and explosion-proof equipment when handling volatile solvents (e.g., dichloromethane) .

Q. What are the solubility and formulation challenges for this compound?

  • Solubility : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (50–100 mg/mL). Pre-formulation studies with co-solvents (e.g., PEG-400) or cyclodextrins improve bioavailability .
  • Stability in solution : Monitor pH-dependent degradation (e.g., hydrolysis at pH >7) using UV-Vis spectroscopy. Buffered solutions (pH 4–6) are recommended for long-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?

  • Targeted modifications : Synthesize analogs by varying substituents on the benzamide (e.g., replacing methoxy with ethoxy) or piperidinyl (e.g., alkylation at N-position) to assess effects on receptor binding .
  • In vitro assays : Use enzyme inhibition assays (e.g., fluorogenic substrates for proteases) or cell-based models (e.g., HEK293 transfected with target receptors) to quantify potency (IC50) .
  • Data analysis : Apply multivariate regression models to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .

Q. How to resolve contradictions between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure plasma half-life, Cmax, and tissue distribution in rodent models. Poor in vivo activity may stem from rapid metabolism of the trifluoroacetyl group .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., dealkylated or glucuronidated derivatives) that may lack activity .
  • Species-specific differences : Compare metabolic stability in human liver microsomes vs. rodent S9 fractions to identify interspecies variability .

Q. What strategies mitigate off-target effects in functional assays?

  • Counter-screening : Test against panels of unrelated enzymes (e.g., kinases, GPCRs) to assess selectivity. A selectivity index (SI = IC50 off-target / IC50 on-target) >100 indicates high specificity .
  • Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses and identify residues critical for selectivity .

Q. How to design experiments for identifying metabolic pathways?

  • Isotope labeling : Synthesize the compound with 13C or 14C labels at the benzamide or piperidinyl group to track metabolic fate .
  • CYP450 inhibition assays : Incubate with recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify major metabolizing enzymes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.